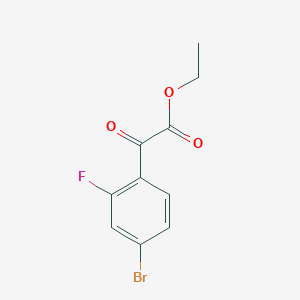

Ethyl 4-bromo-2-fluorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

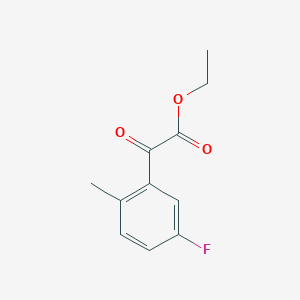

Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound . It has a molecular formula of C10H8BrFO3 and a molecular weight of 275.07 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups, and an ester group .Aplicaciones Científicas De Investigación

1. Synthesis of Organic Compounds and Medicinal Chemistry Ethyl 4-bromo-2-fluorobenzoylformate and its derivatives have been extensively used in the synthesis of various organic compounds, demonstrating their importance in medicinal chemistry and drug design. For instance, the compound has been utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing its utility in constructing complex organic frameworks (Pokhodylo & Obushak, 2019). Additionally, it has been employed in catalyst-free P-C coupling reactions under specific conditions, further emphasizing its versatility in organic synthesis (Jablonkai & Keglevich, 2015).

2. Studies on Fluorinated Compounds Research on ethyl 4-bromo-2-fluorobenzoylformate has contributed to the understanding and development of fluorinated compounds. For instance, studies have described the difluoromethylation of terminal alkynes using fluoroform, indicating the role of fluorinated reagents in modifying chemical structures and properties (Okusu, Tokunaga, & Shibata, 2015). This area of research is crucial for the development of compounds with potential applications in pharmaceuticals and materials science.

3. Photophysical and Electrochemical Studies The compound and its derivatives have been involved in studies focusing on the photophysical and electrochemical properties of organic materials. For example, research on the synthesis, spectroscopic, SC-XRD characterizations, and DFT-based studies of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provides insights into the nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs) of these compounds (Haroon et al., 2019). This research is significant for the advancement of materials with applications in technology and electronics.

Mecanismo De Acción

Target of Action

It’s known that this compound is widely used in scientific experiments.

Mode of Action

Ethyl 4-bromo-2-fluorobenzoylformate, being a derivative of benzene, likely undergoes electrophilic aromatic substitution . This process involves the following steps :

Biochemical Pathways

As a benzene derivative, it’s likely involved in reactions maintaining the aromaticity of the benzene ring .

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGEPVEYOTFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641284 |

Source

|

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-fluorobenzoylformate | |

CAS RN |

668970-56-7 |

Source

|

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.